

Application Note: Electrochemical Detection of Reactive Red 198 in Environmental Samples

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Compound of Interest

Compound Name: Reactive Red 198

Cat. No.: B1217670

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AN-ELECTROCHEM-RR198

Abstract

This application note details a sensitive and selective method for the quantitative determination of **Reactive Red 198** (RR198), a common azo dye found in textile industry effluents, using electrochemical techniques. The protocol outlines the use of differential pulse voltammetry (DPV) with a modified glassy carbon electrode (GCE) for the detection of RR198 in environmental water samples. This method offers a rapid, cost-effective, and field-deployable alternative to traditional chromatographic techniques.

Introduction

Reactive Red 198 is an anionic azo dye extensively used in the textile industry. Due to incomplete fixation during the dyeing process, a significant amount of this dye is released into wastewater, posing a threat to aquatic ecosystems and potentially human health.[1] Conventional methods for dye detection, such as spectrophotometry and chromatography, can be time-consuming and require sophisticated instrumentation.[2] Electrochemical methods, particularly voltammetry, offer a compelling alternative due to their high sensitivity, rapid response, and portability.[3]

The electrochemical activity of azo dyes stems from the redox properties of the azo group ($-N=N-$), which can be electrochemically reduced at an electrode surface.[4] By applying a potential waveform and measuring the resulting current, the concentration of the dye can be

accurately determined. The use of chemically modified electrodes can further enhance the sensitivity and selectivity of the detection by promoting the accumulation of the analyte at the electrode surface or by catalyzing the electrochemical reaction.[5]

Principle of Detection

The electrochemical detection of **Reactive Red 198** is based on the irreversible reduction of its azo group at a glassy carbon electrode. The reduction process is adsorption-controlled, meaning the dye molecules first accumulate on the electrode surface before the electron transfer occurs.[4] Differential pulse voltammetry (DPV) is employed for quantitative analysis. DPV is a highly sensitive technique that minimizes the background charging current, resulting in well-defined peaks with currents proportional to the concentration of the analyte.[6][7] The peak potential (E_p) is characteristic of the analyte, while the peak current (I_p) is used for quantification.

Experimental

Reagents and Materials

- **Reactive Red 198** (analytical standard)
- Phosphate buffer solution (PBS), 0.1 M
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- High-purity water (Milli-Q or equivalent)
- Nitrogen gas (high purity)
- Alumina slurry (0.05 μm) for electrode polishing
- Environmental water samples (e.g., river water, industrial effluent)

Instrumentation

- Potentiostat/Galvanostat with a three-electrode setup
- Working Electrode: Glassy Carbon Electrode (GCE)

- Reference Electrode: Ag/AgCl (3 M KCl)
- Counter Electrode: Platinum wire or graphite rod
- pH meter
- Volumetric flasks and pipettes

Protocols

Preparation of Standard Solutions

- Prepare a 1000 ppm stock solution of **Reactive Red 198** by dissolving the appropriate amount of the standard in high-purity water.
- Prepare a series of working standard solutions with concentrations ranging from the expected lower limit to the upper limit of the linear range by serial dilution of the stock solution with 0.1 M PBS (pH to be optimized, typically in the acidic range for azo dye reduction).[2]

Electrode Preparation and Modification (General Procedure)

- Polishing the Glassy Carbon Electrode:
 - Polish the GCE surface with 0.05 μm alumina slurry on a polishing pad for 5 minutes to obtain a mirror-like finish.
 - Rinse the electrode thoroughly with high-purity water.
 - Sonicate the electrode in high-purity water for 2 minutes to remove any residual alumina particles.
 - Allow the electrode to dry at room temperature.
- Electrochemical Cleaning (Optional but Recommended):

- Perform cyclic voltammetry (CV) in a suitable electrolyte (e.g., 0.5 M H₂SO₄) over a potential range of -0.5 to 1.5 V for several cycles until a stable voltammogram is obtained. This step helps to remove any organic or inorganic impurities from the electrode surface.
- Rinse the electrode with high-purity water.

Electrochemical Measurement

- Sample Preparation:
 - Collect environmental water samples in clean containers.
 - Filter the samples through a 0.45 µm syringe filter to remove any suspended solids.
 - If necessary, adjust the pH of the sample to match the optimized pH of the supporting electrolyte.
 - For initial analysis, it may be necessary to dilute the sample with the supporting electrolyte to bring the concentration of RR198 within the linear dynamic range.
- Voltammetric Analysis (Differential Pulse Voltammetry - DPV):
 - Transfer a known volume of the prepared standard or sample solution into the electrochemical cell.
 - Add the supporting electrolyte (0.1 M PBS) to the cell.
 - Deoxygenate the solution by purging with high-purity nitrogen gas for at least 5-10 minutes before the measurement. Maintain a nitrogen atmosphere over the solution during the experiment.
 - Immerse the three electrodes (GCE, Ag/AgCl, and Pt wire) into the solution.
 - Set the DPV parameters. Typical parameters for azo dye detection are:
 - Initial Potential: e.g., 0.0 V
 - Final Potential: e.g., -1.0 V

- Pulse Amplitude: 50 mV
- Pulse Width: 50 ms
- Scan Rate: 20 mV/s
- Record the differential pulse voltammogram. A reduction peak corresponding to RR198 should be observed.

Data Analysis

- Calibration Curve:
 - Record the DPVs for the series of standard solutions.
 - Measure the peak current (I_p) for the reduction peak of RR198 in each standard.
 - Plot a calibration curve of I_p versus the concentration of RR198.
 - Determine the linear range, limit of detection (LOD), and limit of quantification (LOQ). The LOD is typically calculated as $3 \times (\text{standard deviation of the blank}) / (\text{slope of the calibration curve})$.^[8]
- Sample Analysis:
 - Record the DPV for the prepared environmental sample.
 - Measure the peak current (I_p) of the RR198 reduction peak.
 - Using the calibration curve, determine the concentration of RR198 in the sample.
 - If the sample was diluted, multiply the result by the dilution factor to obtain the original concentration.

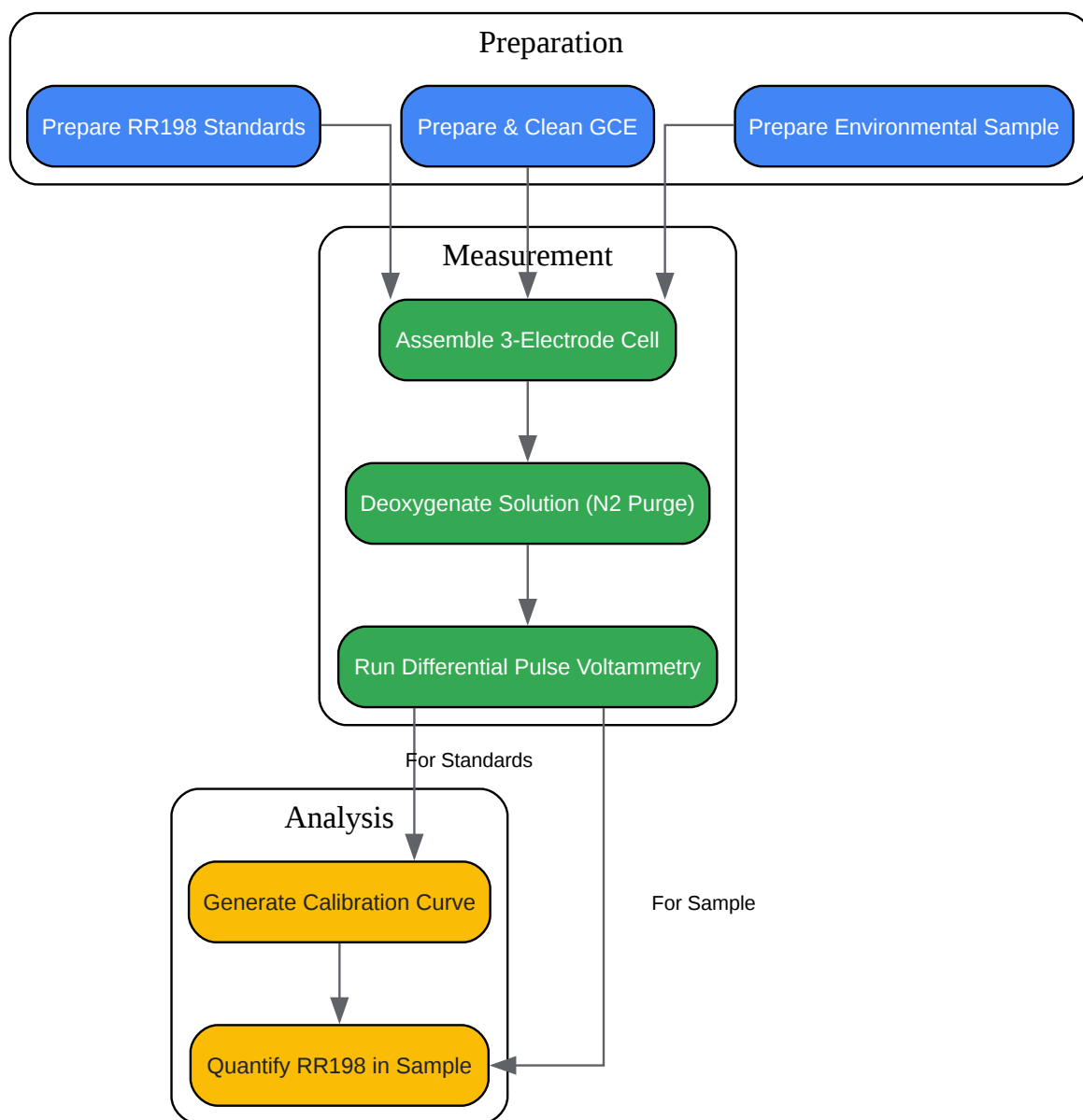
Quantitative Data Summary

The following table summarizes typical performance characteristics for the electrochemical detection of azo dyes using modified electrodes. Note that these are representative values and

the actual performance for **Reactive Red 198** may vary depending on the specific electrode modification and experimental conditions.

Parameter	Typical Range	Reference
Linear Range	1×10^{-7} to 1×10^{-5} mol L ⁻¹	[4]
Limit of Detection (LOD)	10^{-8} to 10^{-7} mol L ⁻¹	[2]
pH of Supporting Electrolyte	3.0 - 5.0 (Acidic)	[2]
Voltammetric Technique	Differential Pulse Voltammetry (DPV)	[4][9]
Working Electrode	Glassy Carbon Electrode (GCE)	[10]

Visualizations



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Caption: Experimental workflow for the electrochemical detection of **Reactive Red 198**.

Caption: Proposed mechanism for the electrochemical reduction of **Reactive Red 198** at the electrode surface.

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